![molecular formula C9H13Cl2N3O B1456065 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride CAS No. 1241726-00-0](/img/structure/B1456065.png)
1-(Pyridin-2-yl)piperazin-2-one dihydrochloride
Overview
Description
“1-(Pyridin-2-yl)piperazin-2-one” is a chemical compound with the CAS Number: 345310-98-7 . This compound is a derivative of piperazine .
Molecular Structure Analysis
The molecular weight of “1-(Pyridin-2-yl)piperazin-2-one” is 177.21 . The InChI code and key for this compound are also provided . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” are not available, piperazine derivatives are known to be used in various chemical reactions .Physical And Chemical Properties Analysis
“1-(Pyridin-2-yl)piperazin-2-one” is a solid at room temperature . The compound has a molecular weight of 177.21 . More detailed physical and chemical properties might be available in databases like ChemSpider .Scientific Research Applications
Chemical Analysis
“1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.21 and is typically stored at room temperature in an inert atmosphere .
Determination of Isocyanates in Air
This compound can be used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . This application is particularly useful in monitoring air quality in environments where isocyanates are used or produced.
Fluorometric Determination of Airborne Diisocyanates
In addition to the HPLC method, “1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” can also be employed as a reagent for the fluorometric determination of airborne diisocyanates . This method provides a sensitive and selective means of detecting these compounds in the air.
α2-Adrenoceptor Antagonists
The compound belongs to a class of selective α2-adrenoceptor antagonists . These are drugs that block the action of adrenoceptors in the body, and they have various therapeutic applications, including the treatment of hypertension and certain psychiatric disorders.
Sympatholytic Activity
“1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” shows sympatholytic activity . Sympatholytics are a class of drugs that inhibit the postganglionic functioning of the sympathetic nervous system (SNS). They have a wide range of uses, including the treatment of hypertension, anxiety, and panic disorders.
Metabolite of Azaperone
This compound is also a metabolite of Azaperone . Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic drug with sedative and antiemetic effects, which is used mainly as a tranquilizer in veterinary medicine.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is a compound that belongs to a class of selective α2-adrenoceptor antagonists . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
As an antagonist, 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride binds to the α2-adrenoceptor, blocking the receptor and preventing the normal neurotransmitter (norepinephrine) from binding . This results in an increase in the release of norepinephrine, leading to increased activation of other adrenergic receptors .
Biochemical Pathways
The primary biochemical pathway affected by 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is the adrenergic signaling pathway. By blocking the α2-adrenoceptor, the compound disrupts the normal inhibitory feedback mechanism in this pathway, leading to increased adrenergic signaling .
Pharmacokinetics
One study suggests that a similar compound was stable in human liver microsomes, indicating good metabolic stability . This could potentially lead to good bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the action of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is increased adrenergic signaling. This can lead to a variety of physiological effects, depending on the specific tissues and adrenergic receptors involved . For example, increased adrenergic signaling in the heart can lead to increased heart rate and contractility .
Action Environment
The action of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that affect adrenergic signaling could potentially influence the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
properties
IUPAC Name |
1-pyridin-2-ylpiperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;;/h1-4,10H,5-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIICJDDNDWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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